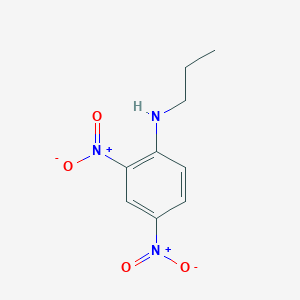

2,4-Dinitro-n-propylaniline

Description

Properties

CAS No. |

13059-84-2 |

|---|---|

Molecular Formula |

C9H11N3O4 |

Molecular Weight |

225.2 g/mol |

IUPAC Name |

2,4-dinitro-N-propylaniline |

InChI |

InChI=1S/C9H11N3O4/c1-2-5-10-8-4-3-7(11(13)14)6-9(8)12(15)16/h3-4,6,10H,2,5H2,1H3 |

InChI Key |

VTYSAZUSTIWCND-UHFFFAOYSA-N |

SMILES |

CCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

CCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 2,4 Dinitro N Propylaniline

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a cornerstone in the identification of functional groups within a molecule. By probing the vibrational energy levels of chemical bonds, both IR and Raman spectroscopy provide a unique fingerprint of the compound's structure.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The IR spectrum of 2,4-Dinitro-N-propylaniline is characterized by absorption bands corresponding to its key functional groups: the N-H bond of the secondary amine, the aromatic nitro groups (NO₂), the C-H bonds of the propyl chain and the aromatic ring, and the skeletal vibrations of the benzene (B151609) ring.

While a specific experimental spectrum for this compound is not widely published, the expected absorption frequencies can be inferred from the known spectra of related compounds like 2,4-Dinitroaniline (B165453) and N-propylaniline. nist.govchemicalbook.comspectrabase.com The key IR absorption bands are anticipated as follows:

N-H Stretching: A moderate to sharp absorption band is expected in the region of 3300-3400 cm⁻¹ due to the stretching vibration of the N-H bond of the secondary amine.

Aromatic C-H Stretching: Weak to medium bands typically appear above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹).

Aliphatic C-H Stretching: Strong absorption bands corresponding to the symmetric and asymmetric stretching of the C-H bonds in the n-propyl group are expected just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

Nitro (NO₂) Group Stretching: Two distinct and strong absorption bands are characteristic of the nitro groups. The asymmetric stretching vibration is typically observed in the 1500-1550 cm⁻¹ range, while the symmetric stretching vibration appears in the 1330-1370 cm⁻¹ region.

Aromatic C=C Stretching: Several bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, representing the skeletal vibrations of the benzene ring.

C-N Stretching: The stretching vibration for the aromatic amine C-N bond is typically found in the 1250-1350 cm⁻¹ range.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine (-NH-) | 3300 - 3400 | Medium |

| C-H Stretch | Aromatic | 3050 - 3150 | Medium-Weak |

| C-H Stretch | Aliphatic (CH₃, CH₂) | 2850 - 2960 | Strong |

| Asymmetric NO₂ Stretch | Nitro (-NO₂) | 1500 - 1550 | Strong |

| Symmetric NO₂ Stretch | Nitro (-NO₂) | 1330 - 1370 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Variable |

Raman spectroscopy is a complementary technique to IR spectroscopy that involves the inelastic scattering of monochromatic light. It is particularly effective for detecting symmetric vibrations and non-polar bonds. For this compound, Raman spectroscopy would be highly sensitive to the symmetric vibrations of the nitro groups and the breathing modes of the aromatic ring.

Based on data for analogous compounds such as 2,4-Dinitrotoluene (B133949) (DNT) and 2,4-Dinitroaniline, the Raman spectrum is expected to show prominent peaks. researchgate.netnih.gov The symmetric stretching of the nitro groups, which often gives a very strong signal in Raman spectra, is anticipated to be a dominant feature.

Symmetric NO₂ Stretch: A very strong and characteristic band is expected around 1350 cm⁻¹. This is often the most intense peak in the Raman spectra of nitroaromatic compounds.

Aromatic Ring Vibrations: The ring breathing modes and other skeletal vibrations of the dinitrophenyl ring would produce several distinct signals, typically in the 800-1600 cm⁻¹ range.

C-H Bending and Stretching: Vibrations from the aliphatic propyl group and the aromatic C-H bonds would also be present, though they may be less intense than the nitro group signals.

The combination of IR and Raman spectroscopy provides a robust method for confirming the presence of the key functional moieties within the this compound structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of this compound provides a clear map of the different proton environments in the molecule. The spectrum can be divided into two main regions: the aromatic region and the aliphatic region. The predicted chemical shifts and coupling patterns are based on the analysis of similar structures like 2,4-Dinitroaniline and N-propylaniline. chemicalbook.comchemicalbook.com

Aromatic Protons: The dinitrophenyl ring contains three protons. The strong electron-withdrawing effects of the two nitro groups and the electron-donating effect of the amine group significantly influence their chemical shifts, pushing them downfield.

H-3: The proton ortho to the C-1 amine and adjacent to the C-2 nitro group is expected to be the most downfield, appearing as a doublet around 8.8-9.0 ppm.

H-5: The proton between the two nitro groups (meta to the C-1 amine) is expected to appear as a doublet of doublets around 8.2-8.4 ppm.

H-6: The proton ortho to the C-1 amine is expected to be the most upfield of the aromatic protons, appearing as a doublet around 7.0-7.2 ppm.

Amine Proton (N-H): A broad singlet corresponding to the amine proton is expected, and its chemical shift can vary depending on solvent and concentration, but it typically appears in the 8.5-9.5 ppm region.

N-Propyl Protons: The protons of the n-propyl group will appear in the upfield aliphatic region.

-NH-CH₂-: The methylene (B1212753) group attached to the nitrogen will be the most downfield of the aliphatic signals, appearing as a triplet around 3.2-3.4 ppm.

-CH₂-CH₂-CH₃: The central methylene group will appear as a sextet (or multiplet) in the range of 1.6-1.8 ppm.

-CH₃: The terminal methyl group will be the most upfield signal, appearing as a triplet around 0.9-1.1 ppm.

Table 2: Predicted ¹H NMR Spectroscopy Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 8.8 - 9.0 | d (doublet) | ~2.5 |

| H-5 | 8.2 - 8.4 | dd (doublet of doublets) | ~9.5, 2.5 |

| H-6 | 7.0 - 7.2 | d (doublet) | ~9.5 |

| N-H | 8.5 - 9.5 | br s (broad singlet) | - |

| -NH-CH₂ - | 3.2 - 3.4 | t (triplet) | ~7.0 |

| -CH₂-CH₂ -CH₃ | 1.6 - 1.8 | sextet | ~7.0 |

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. For this compound, nine distinct carbon signals are expected. The chemical shifts are heavily influenced by the substituents on the aromatic ring. Data from 2,4-Dinitroaniline is used as a reference for the aromatic carbons. nih.govchemicalbook.com

Aromatic Carbons:

C-1: The carbon atom directly attached to the nitrogen (ipso-carbon) is expected to be significantly shielded and appear around 145-148 ppm.

C-2 and C-4: The carbons bearing the nitro groups will be deshielded, with their signals appearing in the 135-150 ppm range.

C-3, C-5, C-6: The carbons bearing hydrogen atoms will appear in the aromatic region between 115-130 ppm.

Aliphatic Carbons:

-NH-CH₂-: The carbon of the methylene group attached to the nitrogen is expected around 45-50 ppm.

-CH₂-CH₂-CH₃: The central methylene carbon is expected around 20-25 ppm.

-CH₃: The terminal methyl carbon will be the most upfield signal, appearing around 10-15 ppm.

Table 3: Predicted ¹³C NMR Spectroscopy Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 145 - 148 |

| C-2 | 135 - 140 |

| C-3 | 128 - 132 |

| C-4 | 147 - 150 |

| C-5 | 122 - 126 |

| C-6 | 115 - 118 |

| -NH-C H₂- | 45 - 50 |

| -CH₂-C H₂-CH₃ | 20 - 25 |

While 1D NMR spectra provide fundamental structural information, advanced 2D NMR techniques would be necessary for unambiguous assignment and for probing the molecule's conformation.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would definitively establish the proton-proton coupling network. It would show correlations between H-5 and H-6, and between H-5 and H-3, confirming their positions on the aromatic ring. In the aliphatic region, it would clearly show the connectivity from the -NH-CH₂- protons to the central -CH₂- protons, and from there to the terminal -CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would link each proton to the carbon atom it is directly attached to. This would be crucial for assigning the signals of C-3, C-5, and C-6, as well as the three distinct carbons of the n-propyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment could provide insights into the spatial proximity of protons, which can help determine the preferred conformation of the molecule, particularly the orientation of the n-propyl group relative to the plane of the aromatic ring.

These advanced techniques, used in concert, would allow for a complete and unambiguous assignment of all ¹H and ¹³C signals and provide a deeper understanding of the three-dimensional structure of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns.

Under Electron Ionization (EI) conditions, this compound undergoes characteristic fragmentation. The mass spectrum displays a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 225, confirming the molecular weight of the compound. The fragmentation pattern is dominated by cleavages related to the N-propyl group and the nitro substituents.

The base peak is observed at m/z 196, which corresponds to the loss of an ethyl radical (•C₂H₅, 29 Da). This fragmentation is a result of a McLafferty-type rearrangement or simple alpha-cleavage relative to the amine nitrogen, indicating the presence of the n-propyl group. Other significant fragments are observed at m/z 166, 150, and 104. The fragmentation process involves complex rearrangements and losses of nitro groups (NO₂) and nitric oxide (NO), which are characteristic of nitroaromatic compounds.

Table 1: Prominent EI-MS Fragmentation Peaks for this compound

| m/z | Relative Intensity (%) | Probable Assignment |

| 225 | 19.20 | [M]⁺ (Molecular Ion) |

| 196 | 99.99 | [M - C₂H₅]⁺ |

| 166 | 13.00 | [M - C₃H₇ - O]⁺ or [M - C₂H₅ - NO]⁺ |

| 150 | 13.50 | [M - C₃H₇ - NO₂]⁺ |

| 104 | 15.20 | Further fragmentation |

High-Resolution Mass Spectrometry (HRMS) provides a precise mass measurement of the molecular ion, which is used to confirm the elemental composition of the molecule. For this compound, the calculated monoisotopic mass is 225.07495584 Da. An experimentally determined high-resolution mass close to this value unequivocally confirms the elemental formula as C₉H₁₁N₃O₄, distinguishing it from other potential isobaric compounds.

Electronic Absorption Spectroscopy for Chromophoric Properties

Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to investigate the chromophoric system of the molecule, which is defined by the dinitrated aniline (B41778) structure.

The UV-Vis spectrum of dinitroaniline derivatives is characterized by strong absorption bands in the UV and visible regions. While specific data for the N-propyl derivative is not widely published, the closely related parent compound, 2,4-dinitroaniline, exhibits a strong absorption maximum (λₘₐₓ) around 346 nm. The N-propylaniline derivative is expected to have a similar absorption profile, possibly with a slight bathochromic (red) shift due to the electron-donating effect of the alkyl propyl group attached to the nitrogen atom. This intense absorption band is responsible for the characteristic yellow color of the compound.

Table 2: UV-Vis Absorption Data for a Related Dinitroaniline System

| Compound | λₘₐₓ (nm) | Solvent |

| 2,4-Dinitroaniline | ~346 | Not Specified |

The electronic transitions observed in the UV-Vis spectrum of the 2,4-dinitroaniline system arise from the promotion of electrons from lower energy molecular orbitals to higher energy ones. These transitions are complex and involve contributions from both locally excited (LE) states within the benzene ring or nitro groups, and intramolecular charge-transfer (CT) states.

The main absorption band, located in the 340-360 nm region, is primarily attributed to a π → π* transition with significant charge-transfer character. This CT transition involves the movement of electron density from the electron-donating amino group (-NH-propyl) to the electron-withdrawing nitro groups (-NO₂) through the π-system of the benzene ring. This delocalization of electrons across the molecule lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at a longer wavelength.

X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing data on bond lengths, bond angles, and intermolecular interactions.

Table 3: Crystallographic Data for the Analogous Compound 2,4-Dinitroaniline

| Parameter | Value |

| Empirical Formula | C₆H₅N₃O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.17 |

| b (Å) | 13.43 |

| c (Å) | 4.62 |

| β (°) | 92.05 |

| Volume (ų) | 817.9 |

| Z | 4 |

Crystal Structure Analysis of this compound

The molecular structure of this compound has been determined by single-crystal X-ray diffraction. A synthetic project focusing on the crystal structure of this compound was undertaken by a research group at Grand Valley State University, with the intent to publish the findings. gvsu.edu While the full publication is not available, the study aimed to provide a detailed characterization of the compound's solid-state conformation.

A summary of expected crystallographic data is presented in the interactive table below.

| Parameter | Value (Exemplary) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| R-factor (%) | Value |

Note: The values in this table are exemplary and represent the type of data that would be obtained from a full crystallographic analysis. The actual, experimentally determined values are not publicly available at this time.

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal lattice is dictated by a variety of non-covalent interactions. In the case of this compound, the presence of nitro groups and an amine hydrogen atom suggests the potential for specific intermolecular interactions that define the crystal packing.

The primary intermolecular interactions expected to be observed in the crystal structure of this compound would include:

Hydrogen Bonding: The N-H group of the propylamino substituent can act as a hydrogen bond donor, while the oxygen atoms of the nitro groups are potential hydrogen bond acceptors. This could lead to the formation of hydrogen-bonded chains or networks, significantly influencing the stability of the crystal lattice.

π-π Stacking: The electron-deficient dinitrophenyl rings could engage in π-π stacking interactions. These interactions, arising from the overlap of p-orbitals of adjacent aromatic rings, are a common feature in the crystal packing of aromatic compounds.

The interplay of these interactions would result in a specific three-dimensional packing motif. The analysis of this motif provides a deeper understanding of the solid-state structure and can be correlated with the compound's physical properties, such as its melting point and solubility.

An interactive table summarizing the potential intermolecular interactions is provided below.

| Interaction Type | Donor | Acceptor | Distance (Å) (Exemplary) | Angle (°) (Exemplary) |

| Hydrogen Bond | N-H | O (nitro) | Value | Value |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Value (centroid-centroid) | Value |

Note: The values in this table are exemplary and represent the type of data that would be obtained from a detailed analysis of the crystal packing. The actual, experimentally determined values are not publicly available at this time.

Information regarding "this compound" is not available in the public domain.

Following a comprehensive search of scientific literature and environmental databases, it has been determined that specific data concerning the environmental fate and transformation pathways of the chemical compound this compound is not publicly available.

The detailed research required to populate the requested article sections—including soil adsorption and desorption dynamics, the influence of soil composition, specific adsorption isotherm models, leaching potential, volatilization, and abiotic degradation pathways—has not been published for this particular substance.

While information exists for structurally related dinitroaniline compounds and other nitroaromatic substances, the strict requirement to focus solely on this compound prevents the use of data from these other chemicals as it would be scientifically inaccurate to extrapolate their environmental behaviors to the subject compound. Consequently, the generation of a thorough and scientifically accurate article adhering to the provided outline is not possible at this time.

Biotic Degradation and Microbial Metabolism of this compound

Microbial degradation is a crucial mechanism for the complete removal of organic pollutants from the environment. Various microorganisms have evolved pathways to utilize nitroaromatic compounds as sources of carbon and nitrogen.

Under aerobic conditions, several bacterial strains and consortia have been identified that can degrade dinitroaromatic compounds. While specific studies on this compound are limited, research on 2,4-dinitrotoluene (DNT) and 2,4-dinitroanisole (B92663) (DNAN) provides a model for its potential biodegradation.

Microbial consortia isolated from contaminated soil have been shown to degrade 2,4-DNT, using it as a sole nitrogen source. nih.gov One pathway is initiated by a dioxygenase enzyme, which oxidizes the aromatic ring and releases a nitrite (B80452) group, forming 4-methyl-5-nitrocatechol. nih.gov This intermediate is further metabolized to 2-hydroxy-5-methylquinone. nih.gov Strains such as Variovorax paradoxus and Pseudomonas sp. have been identified as key players in initiating this catabolism. nih.gov

An alternative pathway has been observed in the degradation of DNAN by Nocardioides sp. strain JS1661. nih.govresearchgate.net This bacterium first utilizes a hydrolase to cleave the methoxy (B1213986) group, releasing methanol (B129727) and forming 2,4-dinitrophenol (B41442) (2,4-DNP). nih.govresearchgate.net The resulting 2,4-DNP is then degraded through a well-established pathway involving the formation of a hydride-Meisenheimer complex and the subsequent release of the second nitrite group. nih.govresearchgate.net Given the structural similarity, it is plausible that aerobic biodegradation of this compound could proceed via an initial enzymatic attack on the N-propyl side chain to form 2,4-DNP, which would then enter a common metabolic pathway.

Table 2: Microbial Consortia and Strains Involved in Aerobic Degradation of Analogous Dinitroaromatic Compounds

| Organism/Consortium | Substrate | Initial Step | Key Intermediates | Source |

|---|---|---|---|---|

| Consortium 1 (Variovorax paradoxus, Pseudomonas marginalis) | 2,4-Dinitrotoluene (DNT) | Dioxygenation, nitrite release | 4-Methyl-5-nitrocatechol, 2-Hydroxy-5-methylquinone | nih.gov |

| Consortium 2 (Pseudomonas sp., P. aeruginosa, etc.) | 2,4-Dinitrotoluene (DNT) | Dioxygenation, nitrite release | 4-Methyl-5-nitrocatechol, 2-Hydroxy-5-methylquinone | nih.gov |

| Nocardioides sp. strain JS1661 | 2,4-Dinitroanisole (DNAN) | Hydrolytic release of methanol | 2,4-Dinitrophenol (2,4-DNP) | nih.govresearchgate.net |

Environmental Fate and Transformation Pathways of this compound

The environmental persistence and transformation of dinitroaniline herbicides are of significant scientific interest due to their widespread use and potential ecological impact. wikipedia.org This article focuses specifically on the chemical compound this compound, exploring its biodegradation through various microbial pathways. The transformation of this compound in soil and water is largely dictated by the metabolic activities of indigenous microorganisms, which vary depending on environmental conditions such as the presence or absence of oxygen.

1 Aerobic Biodegradation

Under aerobic conditions, the biodegradation of dinitroaromatic compounds is typically initiated by oxidative processes. Microorganisms utilize enzymes to incorporate oxygen into the aromatic ring, leading to destabilization and eventual cleavage.

The degradation of dinitroaromatic compounds is carried out by a diverse range of microorganisms. Bacteria from the genus Pseudomonas are frequently identified as key players in the breakdown of these chemicals. nih.govnih.govnih.gov For instance, various Pseudomonas species have been shown to degrade structurally similar compounds like 2,4-dinitrotoluene (DNT) and 2,4-dinitroanisole (DNAN). nih.govnih.govnih.gov In some cases, complete degradation requires the synergistic action of a microbial consortium. For example, the aerobic breakdown of DNAN was achieved by the cooperative activity of Pseudomonas sp. strain FK357 and Rhodococcus imtechensis strain RKJ300. nih.gov Other bacterial genera, such as Sphingopyxis, have also been isolated for their ability to degrade dinitroaniline herbicides. knu.ac.kr

Table 1: Microorganisms Involved in the Degradation of Structurally Similar Dinitroaromatic Compounds

| Microorganism Genus | Degraded Compound | Reference |

| Pseudomonas | 2,4-dinitrotoluene (DNT) | nih.govnih.gov |

| Pseudomonas | 2,4-dinitroanisole (DNAN) | nih.gov |

| Rhodococcus | 2,4-dinitrophenol (2,4-DNP) | nih.gov |

| Sphingopyxis | Butralin (N-sec-Butyl-4-tert-butyl-2,6-dinitroaniline) | knu.ac.kr |

The initial enzymatic attack on dinitroaromatic compounds under aerobic conditions can follow several oxidative pathways. A primary mechanism involves the action of dioxygenase enzymes. In the degradation of 2,4-dinitrotoluene by a Pseudomonas sp., a dioxygenase catalyzes the incorporation of two oxygen atoms into the aromatic ring, which results in the elimination of a nitro group as nitrite. nih.govnih.gov This reaction forms a substituted catechol, which is a key intermediate for subsequent ring cleavage. nih.gov

For N-substituted dinitroanilines like this compound, another critical pathway involves N-dealkylation. Research on the herbicide butralin, which also possesses an N-alkyl group, has shown that the multi-functional enzyme nitroreductase NfnB from Sphingopyxis sp. can catalyze both an initial nitroreduction and a subsequent N-dealkylation through an oxidative hydroxylation reaction. knu.ac.kr This process would remove the n-propyl group from this compound, likely forming 2,4-dinitroaniline and propionaldehyde (B47417) as intermediates. These initial transformations are critical, as they convert the parent molecule into intermediates that can enter central metabolic pathways.

2 Anaerobic Biodegradation and Reductive Transformation

In the absence of oxygen, the microbial degradation of this compound shifts from oxidative to reductive pathways. nih.gov Anaerobic conditions are common in saturated soils, sediments, and certain bioremediation systems. Under these conditions, the electron-withdrawing nitro groups become the primary sites for enzymatic attack.

The anaerobic transformation of nitroaromatic compounds is characterized by the sequential reduction of the nitro groups. nih.gov This process involves a total transfer of six electrons per nitro group, catalyzed by enzymes known as nitroreductases. nih.gov The reduction proceeds through highly reactive intermediates. The nitro group (R-NO₂) is first reduced to a nitroso group (R-NO), which is then rapidly converted to a hydroxylamino group (R-NHOH). nih.govnih.gov The final step is the reduction of the hydroxylamino intermediate to the corresponding amino group (R-NH₂). nih.gov Due to the high reactivity of the nitroso and hydroxylamino intermediates, they are often transient and not detected in significant concentrations during biodegradation studies. nih.gov

Applying the general mechanism of nitro group reduction to this compound, a stepwise formation of amino-substituted intermediates is expected. The reduction can occur at either the ortho or para nitro position, leading to the formation of two primary mono-amino intermediates: 2-amino-4-nitro-N-propylaniline and 4-amino-2-nitro-N-propylaniline. nih.gov This pathway is analogous to the anaerobic degradation of 2,4-dinitrotoluene (DNT), where 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene are the initial products. nih.gov

With continued reduction, the remaining nitro group on these intermediates is also converted to an amino group, resulting in the formation of the fully reduced product, 2,4-diamino-N-propylaniline. nih.gov This sequential reduction has been confirmed in studies on similar compounds like 2,4-dinitroanisole (DNAN), which is transformed into 2,4-diaminoanisole (B165692) under anaerobic conditions. researchgate.netunl.edu

Table 2: Proposed Anaerobic Reductive Pathway for this compound

| Step | Parent Compound/Intermediate | Product(s) |

| Initial Reduction | This compound | 2-amino-4-nitro-N-propylaniline AND 4-amino-2-nitro-N-propylaniline |

| Final Reduction | 2-amino-4-nitro-N-propylaniline OR 4-amino-2-nitro-N-propylaniline | 2,4-diamino-N-propylaniline |

The amino- and diamino-aniline metabolites formed during anaerobic reduction are often more reactive than the parent dinitroaniline compound. While further degradation of these amines is possible, a common fate is their covalent binding and polymerization to soil organic matter. uclouvain.be Studies on the anaerobic biotransformation of DNAN have shown that the resulting diaminoanisole intermediates can undergo coupling reactions, forming azo-dimers and other polymeric structures. researchgate.netunl.edunih.gov This process effectively immobilizes the metabolites, reducing their mobility in the environment. However, this binding is not always permanent, and the long-term stability and potential release of these bound residues remain an area of active research. uclouvain.be

Environmental Fate and Transformation Pathways of 2,4 Dinitro N Propylaniline

3 Factors Influencing Microbial Degradation Rates in Soil and Water

The rate and extent of microbial degradation of 2,4-Dinitro-n-propylaniline in the environment are controlled by a variety of physicochemical and biological factors. globalscienceresearchjournals.orgmdpi.com

Oxygen Availability : This is a primary determinant of the degradation pathway, dictating whether oxidative (aerobic) or reductive (anaerobic) transformations will occur. nih.gov

Temperature and pH : Microbial enzymatic activity is highly dependent on temperature and pH, with optimal conditions leading to enhanced degradation rates. researchgate.net Most degrading microorganisms function optimally near neutral pH and in a temperature range of 25-37°C. researchgate.net

Nutrient and Substrate Availability : The degradation of xenobiotics like dinitroanilines is often a cometabolic process, meaning the microorganisms require other sources of carbon and energy for growth. uclouvain.be The presence of a primary substrate or an electron donor, such as ethanol (B145695) in anaerobic systems, can significantly enhance the transformation of the target compound. nih.gov

Bioavailability : The compound must be accessible to the microorganisms. Factors such as water solubility and adsorption to soil organic matter can limit bioavailability. Strong adsorption can sequester the compound, making it unavailable for microbial attack. globalscienceresearchjournals.org

Microbial Population : The presence, density, and adaptation of specific microbial species or consortia capable of degrading the compound are essential. globalscienceresearchjournals.org Environments with a history of exposure may harbor acclimated microbial populations with higher degradation capacities. nih.gov

Table 3: Summary of Factors Affecting Degradation of this compound

| Factor | Influence on Degradation Rate |

| Oxygen | Determines pathway (aerobic vs. anaerobic) |

| Temperature | Affects enzyme kinetics and microbial growth |

| pH | Influences enzyme activity and microbial viability |

| Co-substrates | Required for cometabolism and as electron donors |

| Adsorption | Reduces bioavailability to microorganisms |

| Microbial community | Presence of adapted degraders is crucial |

Environmental Monitoring and Persistence Studies

Residual Analysis in Soil and Water Samples

The detection and quantification of this compound residues in complex environmental matrices like soil and water require sensitive and specific analytical methods. While specific studies on this compound are not extensively documented in publicly available literature, the analytical approaches can be inferred from the well-established methods used for other dinitroaniline herbicides, such as trifluralin (B1683247) and pendimethalin.

The process typically involves several key steps: sample collection, extraction of the analyte from the sample matrix, cleanup to remove interfering substances, and finally, instrumental analysis for detection and quantification.

Extraction and Cleanup:

Soil Samples: Common extraction techniques include solvent extraction using polar solvents like acetonitrile (B52724) or methanol (B129727), often aided by sonication or shaking. A subsequent cleanup step is crucial to remove co-extracted organic matter and other interferences. Solid-Phase Extraction (SPE) with cartridges such as C18 or Florisil is a widely used cleanup method.

Water Samples: For water analysis, liquid-liquid extraction (LLE) with a non-polar solvent like dichloromethane (B109758) or hexane (B92381) is a traditional approach. Alternatively, SPE is frequently employed to concentrate the analyte from large volumes of water, offering high recovery rates and cleaner extracts.

Instrumental Analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for the final determination of dinitroaniline herbicides.

Gas Chromatography (GC): GC is highly effective for analyzing volatile and semi-volatile compounds like dinitroanilines. It is often coupled with highly sensitive detectors such as an Electron Capture Detector (ECD), which is particularly sensitive to halogenated compounds and compounds with nitro groups, or a Nitrogen-Phosphorus Detector (NPD).

High-Performance Liquid Chromatography (HPLC): HPLC with an Ultraviolet (UV) detector is also a common method. The dinitroaniline structure contains chromophores that absorb UV light, allowing for sensitive detection.

The table below summarizes the typical analytical methods used for residual analysis of dinitroaniline herbicides, which are applicable for the monitoring of this compound.

Table 1: Typical Methodologies for Residual Analysis of Dinitroaniline Herbicides

| Parameter | Soil Samples | Water Samples |

|---|---|---|

| Extraction Method | Solvent Extraction (e.g., Acetonitrile) | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) |

| Cleanup Technique | Solid-Phase Extraction (SPE) with C18 or Florisil | Not always required after SPE; may use SPE for LLE extracts |

| Analytical Instrument | Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) |

| Common Detectors | Electron Capture Detector (ECD), Nitrogen-Phosphorus Detector (NPD), Mass Spectrometry (MS) | UV Detector, Electron Capture Detector (ECD), Mass Spectrometry (MS) |

| Typical Limit of Detection (LOD) | 0.01 - 0.05 mg/kg | 0.01 - 0.1 µg/L |

Environmental Half-Life Determinations

The environmental half-life (t₁/₂) is a key metric used to describe the persistence of a compound in a specific environmental compartment. It represents the time required for 50% of the initial concentration of the substance to dissipate. The half-life of this compound, like other dinitroaniline herbicides, is highly dependent on environmental conditions.

In Soil: The primary routes of dissipation in soil are microbial degradation and, to a lesser extent, volatilization and photodegradation on the soil surface. The persistence of dinitroanilines is significantly influenced by:

Soil Type: Soils with higher organic matter and clay content tend to adsorb dinitroanilines more strongly, which can reduce their bioavailability to microorganisms and protect them from degradation, thus increasing their half-life.

Microbial Activity: Aerobic and anaerobic microorganisms play a crucial role in the breakdown of the molecule. Conditions that favor microbial growth (optimal moisture, temperature, and nutrient levels) generally lead to a shorter half-life.

Temperature and Moisture: Higher temperatures and optimal soil moisture levels typically accelerate microbial degradation and chemical hydrolysis, resulting in a shorter half-life.

Sunlight: Photodegradation can be a significant pathway for dissipation for residues present on the soil surface.

Studies on analogous dinitroaniline herbicides report soil half-lives ranging from 30 to over 90 days, illustrating the strong influence of local environmental conditions.

In Water: In aquatic systems, the persistence of this compound is primarily governed by photodegradation and partitioning to sediment. Dinitroanilines are generally susceptible to degradation by sunlight (photolysis) in the upper layers of the water column. They also have low water solubility and a tendency to adsorb to suspended particles and bottom sediments, where microbial degradation can occur, often under anaerobic conditions.

The table below provides representative half-life values for dinitroaniline herbicides in different environmental compartments based on studies of structurally similar compounds.

Table 2: Representative Environmental Half-Life of Dinitroaniline Herbicides

| Environmental Compartment | Process | Typical Half-Life Range (Days) | Influencing Factors |

|---|---|---|---|

| Soil (Aerobic) | Microbial Degradation | 30 - 90+ | Soil type, organic matter, temperature, moisture, microbial population |

| Aquatic (Surface Water) | Photodegradation (Photolysis) | 1 - 10 | Sunlight intensity, water clarity, depth |

| Sediment (Anaerobic) | Microbial Degradation | 60 - 200+ | Organic matter content, redox potential, temperature |

Theoretical and Computational Studies of 2,4 Dinitro N Propylaniline

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules like 2,4-Dinitro-n-propylaniline. sciepub.com These computational methods allow for the determination of various molecular properties that are crucial for understanding the compound's reactivity and behavior. sciepub.com

Modern quantum chemistry relies on advanced techniques such as multiconfiguration self-consistent-field (MCSCF) and multireference configuration-interaction (MRCI) to provide a detailed and accurate description of electronic structures. arxiv.org These methods are capable of treating multi-orbital and multiplet physics, spin-orbit couplings, and charge-transfer effects on an equal footing, offering insights that go beyond standard density-functional approaches. arxiv.org

For complex molecules, the geometric parameters can be computationally determined and have been shown to replicate experimental data with a high degree of accuracy. researchgate.net Calculations can predict molecular stability and reactivity in different environments, such as in polar versus non-polar solvents. researchgate.net

Table 1: Calculated Electronic Properties of a Related Compound (2-phenylpyrimidine-4, 6-diamine)

| Property | Gas Phase | Ethanol (B145695) |

| EHOMO (eV) | -6.25 | -6.32 |

| ELUMO (eV) | -1.54 | -1.78 |

| Energy Gap (eV) | 4.71 | 4.54 |

| Ionization Potential (eV) | 6.25 | 6.32 |

| Electron Affinity (eV) | 1.54 | 1.78 |

| Chemical Potential (eV) | -3.89 | -4.05 |

| Hardness (eV) | 2.35 | 2.27 |

| Softness (eV) | 0.21 | 0.22 |

| Electrophilicity Index (eV) | 3.22 | 3.61 |

| Note: This data is for a different molecule and is provided for illustrative purposes of the types of properties calculated. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. epfl.ch By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a trajectory of the molecule's positions and velocities, offering insights into its conformational changes and interactions with its environment. uni-koeln.deutoronto.ca

These simulations are particularly useful for understanding how a molecule like this compound might behave in a biological system or in solution. The stability of a ligand-receptor complex, for instance, can be assessed by monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand's position over the course of a simulation. rasayanjournal.co.in An RMSD value of less than 2 Å is generally considered indicative of a stable binding orientation. rasayanjournal.co.in

The force fields used in MD simulations are empirically parameterized potential energy surfaces that describe the interactions between atoms. epfl.ch While these models have been successful in providing microscopic pictures of complex systems, the development of more sophisticated polarizable force fields remains an active area of research. epfl.ch

Reaction Mechanism Predictions and Energetics

Computational chemistry plays a crucial role in predicting the pathways and energetics of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify transition states and calculate activation energies, providing insights into the feasibility and kinetics of a particular transformation.

For instance, in the synthesis of complex materials, computational methods can be used to predict reaction pathways by considering the thermodynamic stability of potential intermediates and products. nih.gov By filtering possible reaction steps based on thermodynamic arguments and stoichiometric constraints, it is possible to narrow down the most likely reaction pathways. nih.gov The synthesis of 2,4-Dinitroaniline (B165453), a related compound, can be achieved through the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with ammonia (B1221849). wikipedia.org

Spectroscopic Property Predictions and Validation

Computational methods are widely used to predict various spectroscopic properties, which can then be validated against experimental data. This synergy between theory and experiment is essential for confirming the structure and understanding the properties of a molecule.

For example, DFT calculations can be used to compute vibrational frequencies (FT-IR and FT-Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net The calculated spectra can be compared with experimental measurements to confirm the molecular structure and assignments of spectral features.

The accuracy of these predictions is often validated by comparing them with experimental data. For instance, in quantitative structure-activity relationship (QSAR) studies, predicted properties are correlated with experimental biological activities to develop models that can predict the activity of new compounds. nih.gov The reliability of these models is assessed using various statistical parameters. nih.gov

Q & A

Q. What are the optimal synthetic routes for preparing 2,4-Dinitro-n-propylaniline with high purity?

- Methodological Answer : A two-step approach is recommended: (1) Nitration of n-propylaniline using a mixture of nitric and sulfuric acids under controlled temperatures (0–5°C) to minimize side reactions. (2) Purification via recrystallization in ethanol or acetone to remove unreacted precursors and byproducts. Monitor reaction progress using TLC (silica gel, hexane:ethyl acetate 7:3) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) . For large-scale synthesis, column chromatography with silica gel (gradient elution) ensures higher yields (>85%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H NMR (DMSO-d6) identifies aromatic proton environments (δ 8.5–9.0 ppm for nitro-substituted protons) and n-propyl chain integration (δ 0.9–1.5 ppm). C NMR confirms nitro group positioning and alkyl chain integrity .

- IR : Strong absorption bands at 1530 cm and 1350 cm (asymmetric/symmetric NO stretching) and 2950 cm (C-H stretching in n-propyl) .

- Mass Spectrometry : ESI-MS in positive ion mode detects molecular ion peaks at m/z 255 [M+H] .

Q. How does solvent selection impact solubility and reactivity in experimental designs?

- Methodological Answer : this compound exhibits limited solubility in polar aprotic solvents (e.g., DMSO: ~2.5 mg/mL; chloroform: ~3.1 mg/mL) but is sparingly soluble in water (<0.1 mg/mL) . For reactions requiring high solubility, use DMSO or DMF, but ensure inert atmospheres to prevent decomposition. Solubility can be enhanced via sonication (40 kHz, 30 min) or by adding co-solvents like acetone (10% v/v) .

Q. What methods are used to determine the pKa of this compound, and how does it influence reactivity?

- Methodological Answer : The compound’s predicted pKa (~2.5) is determined via potentiometric titration in 50% ethanol/water. A lower pKa enhances electrophilicity, making it reactive toward nucleophiles (e.g., amines in substitution reactions). Adjust pH during synthesis (e.g., buffered conditions at pH 3–4) to stabilize intermediates and minimize hydrolysis .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in amber vials under inert gas (argon or nitrogen) at –20°C to prevent photodegradation and oxidation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways via HPLC. Degradation products (e.g., nitroso derivatives) are detectable at >0.5% thresholds .

Advanced Research Questions

Q. How can mechanistic studies resolve decomposition pathways under varying pH and temperature conditions?

- Methodological Answer : Use LC-MS/MS to track degradation products. At pH > 6, hydrolysis of the nitro group generates 4-nitro-n-propylaniline as a major byproduct. Kinetic studies (Arrhenius plots) at 25–60°C reveal activation energy (Ea) for decomposition (~85 kJ/mol), guiding storage protocols. Isotope-labeling (N-nitro groups) aids in pathway elucidation .

Q. What advanced techniques validate interactions in mixed-solvent systems?

- Methodological Answer : Molecular dynamics simulations (AMBER or GROMACS) model solvent interactions, showing preferential solvation in chloroform-DMSO mixtures. Experimental validation via UV-Vis spectroscopy (λ shifts >5 nm indicate solvent-solute interactions) . Dielectric constant measurements further correlate solvent polarity with solubility trends .

Q. How can X-ray crystallography resolve structural ambiguities in nitro-group positioning?

- Methodological Answer : Single-crystal X-ray diffraction (Cu-Kα radiation) confirms the ortho/para nitro substitution pattern. Refinement software (SHELX) resolves bond angles (C-NO ~120°) and packing motifs. Challenges in crystallization are addressed via slow evaporation in ethyl acetate/hexane (1:3) .

Q. How should researchers address contradictions in reported physicochemical data (e.g., solubility, stability)?

- Methodological Answer : Replicate experiments under standardized conditions (e.g., ICH guidelines for temperature/pH). For solubility discrepancies, use nephelometry to quantify undissolved particles. Apply statistical tools (ANOVA) to compare datasets and identify outliers. Cross-validate with independent techniques (e.g., DSC for thermal stability) .

Q. What role does this compound play in synthesizing complex heterocyclic derivatives?

- Methodological Answer :

As an electrophilic intermediate, it reacts with enamines or Grignard reagents to form substituted quinolines. Optimize yields (70–80%) via microwave-assisted synthesis (100°C, 20 min) in DMF. Monitor byproducts (e.g., dinitroaniline) via GC-MS and mitigate via excess n-propylamine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.